molecular formula C16H12F2N4OS B2656027 N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226444-86-5

N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide

Cat. No. B2656027
CAS RN: 1226444-86-5
M. Wt: 346.36
InChI Key: OOSQIHIRHWVSAV-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of various cellular functions, including cholesterol transport, mitochondrial respiration, and apoptosis. DPA-714 has been extensively studied for its potential applications in various scientific research fields.

Scientific Research Applications

Corrosion Inhibition

N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide derivatives have been explored for their corrosion inhibition properties. A study by Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested their effectiveness in preventing corrosion in steel coupons in acidic and mineral oil mediums. These inhibitors showed promising results, particularly at certain concentrations in acidic mediums (Yıldırım & Cetin, 2008).

Antimicrobial Activity

Compounds related to N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide have demonstrated potential in antimicrobial applications. Fahim and Ismael (2019) researched the reactivity of certain acetamide derivatives and found that these compounds exhibited significant antimicrobial activity, with some demonstrating high activity against various strains (Fahim & Ismael, 2019).

Anticancer Activity

There is research indicating the potential of N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide derivatives in anticancer applications. Alqahtani and Bayazeed (2020) synthesized new pyridine linked thiazole derivatives and evaluated their antiproliferative activity, finding promising anticancer activity against certain cancer cell lines (Alqahtani & Bayazeed, 2020).

Molecular Docking and Ligand-Protein Interactions

These compounds have been studied for their molecular docking and ligand-protein interaction properties. Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs and conducted molecular docking studies to understand their binding interactions with cyclooxygenase 1 (COX1), indicating their potential in drug development (Mary et al., 2020).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS/c17-12-5-4-10(7-13(12)18)20-15(23)8-11-9-24-16(21-11)22-14-3-1-2-6-19-14/h1-7,9H,8H2,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSQIHIRHWVSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide

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